Cas no 656-31-5 ((2-fluorophenyl)urea)
(2-fluorophenyl)urea Chemical and Physical Properties
Names and Identifiers
-
- 2-fluorophenylurea
- (2-fluorophenyl)urea
- (o-Fluorophenyl)urea
- amino-N-(2-fluorophenyl)amide
- 96AN4P4BDX
- FT-0629133
- DiethylN-[4-(methylamino)benzoyl]-L-glutamate
- EN300-17760
- Urea, N-(2-fluorophenyl)-
- NS00042710
- 1-(2-fluorophenyl)urea
- N-(2-Fluorophenyl)urea
- DTXSID00215854
- NSC-204323
- NSC204323
- NSC 204323
- Urea, (o-fluorophenyl)-
- Z57028527
- PAWVOCWEWJXILY-UHFFFAOYSA-N
- EINECS 211-513-6
- CS-0237075
- 656-31-5
- A835167
- J-522920
- SCHEMBL157188
- MFCD00014786
- MS-11461
- AKOS000200398
- O-fluorophenylurea
- STL124181
-
- MDL: MFCD00014786
- Inchi: 1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
- InChI Key: PAWVOCWEWJXILY-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1NC(N)=O
- BRN: 2803651
Computed Properties
- Exact Mass: 154.05400
- Monoisotopic Mass: 154.054241
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
Experimental Properties
- Color/Form: White crystals.
- Density: 1.353
- Melting Point: 186-188°C
- Boiling Point: 228.1°C at 760 mmHg
- Flash Point: 91.7°C
- Refractive Index: 1.608
- PSA: 55.12000
- LogP: 2.08960
- Solubility: Not determined
(2-fluorophenyl)urea Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 20/22
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Risk Phrases:R20/22
- Safety Term:S22;S24/25
(2-fluorophenyl)urea Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2-fluorophenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC4178-25g |
2-Fluorophenylurea |
656-31-5 | 98% | 25g |
£108.00 | 2025-02-21 | |
| TRC | F589668-5mg |
(2-fluorophenyl)urea |
656-31-5 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589668-10mg |
(2-fluorophenyl)urea |
656-31-5 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F589668-50mg |
(2-fluorophenyl)urea |
656-31-5 | 50mg |
$ 95.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | Y1238057-1g |
1-(2-Fluorophenyl)urea |
656-31-5 | 95% | 1g |
$105 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1238057-5g |
1-(2-Fluorophenyl)urea |
656-31-5 | 95% | 5g |
$210 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1238057-25g |
1-(2-Fluorophenyl)urea |
656-31-5 | 95% | 25g |
$340 | 2023-05-17 | |
| abcr | AB177408-5 g |
2-Fluorophenylurea, 98%; . |
656-31-5 | 98% | 5 g |
€63.40 | 2023-07-20 | |
| abcr | AB177408-25 g |
2-Fluorophenylurea, 98%; . |
656-31-5 | 98% | 25 g |
€131.00 | 2023-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307745-250mg |
(2-Fluorophenyl)urea |
656-31-5 | 95+% | 250mg |
¥405.00 | 2024-05-05 |
(2-fluorophenyl)urea Suppliers
(2-fluorophenyl)urea Related Literature
-
Triveni R. Pardhi,Manishkumar S. Patel,V. Sudarsanam,Kamala K. Vasu Med. Chem. Commun. 2018 9 1472
Additional information on (2-fluorophenyl)urea
Recent Advances in the Study of (2-fluorophenyl)urea (CAS: 656-31-5) in Chemical Biology and Pharmaceutical Research
The compound (2-fluorophenyl)urea (CAS: 656-31-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This urea derivative, characterized by the presence of a fluorine atom at the ortho position of the phenyl ring, exhibits unique physicochemical properties that make it a valuable scaffold for designing novel therapeutic agents. Recent studies have explored its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the context of kinase inhibition and protein-protein interaction modulation.
One of the most notable advancements in this area is the identification of (2-fluorophenyl)urea as a core structure in the development of selective kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have demonstrated that the incorporation of (2-fluorophenyl)urea into kinase inhibitor scaffolds enhances binding affinity and selectivity, owing to its ability to form hydrogen bonds with key residues in the ATP-binding pocket of kinases. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted the use of (2-fluorophenyl)urea derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are promising targets for cancer therapy.
In addition to its role in kinase inhibition, (2-fluorophenyl)urea has also been investigated for its potential in modulating protein-protein interactions (PPIs). PPIs are challenging targets for drug discovery due to their large and often flat interaction surfaces. However, small molecules like (2-fluorophenyl)urea have shown promise in disrupting these interactions by binding to critical hotspots. A recent study in Nature Chemical Biology reported the successful use of (2-fluorophenyl)urea-based compounds to inhibit the interaction between p53 and MDM2, a well-known PPI involved in cancer progression. This breakthrough opens new avenues for the development of PPI inhibitors with improved pharmacological properties.
The synthetic accessibility of (2-fluorophenyl)urea further contributes to its appeal in medicinal chemistry. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of (2-fluorophenyl)urea derivatives, facilitating their widespread use in high-throughput screening and structure-activity relationship (SAR) studies. For example, a study in Organic Letters described a novel one-pot synthesis of (2-fluorophenyl)urea derivatives using palladium-catalyzed coupling reactions, which significantly reduces the number of synthetic steps and improves overall yield.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of (2-fluorophenyl)urea-based compounds. Issues such as metabolic stability, solubility, and off-target effects need to be addressed to translate these findings into clinically viable therapeutics. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations. A recent preprint on bioRxiv discussed the use of prodrug approaches to enhance the bioavailability of (2-fluorophenyl)urea derivatives, demonstrating improved in vivo efficacy in preclinical models.
In conclusion, (2-fluorophenyl)urea (CAS: 656-31-5) represents a highly versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibition and PPI modulation, coupled with advances in synthetic chemistry, position it as a valuable tool for drug discovery. Future research should focus on addressing the remaining challenges to fully exploit its therapeutic potential. The continued exploration of (2-fluorophenyl)urea derivatives is expected to yield novel drug candidates with significant clinical impact.
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